N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide is a compound that features a tetrazole ring and a pyran ring. Tetrazoles are known for their diverse biological activities and are used in various fields such as material and medicinal chemistry
Mechanism of Action
Target of action
Compounds with a tetrazole group are often used as bioisosteres for carboxylic acids in drug design. They can interact with the same proteins as the corresponding carboxylic acids, often with similar binding affinities .
Mode of action
The tetrazole group can form hydrogen bonds with its target protein, similar to carboxylic acids. This can lead to changes in the protein’s conformation or activity .
Biochemical pathways
The exact pathways affected would depend on the specific protein targets of the compound. Tetrazole-containing compounds have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
One common method for synthesizing tetrazole derivatives is the reaction of amines with triethyl orthoformate and sodium azide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the tetrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development.
Comparison with Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide can be compared with other tetrazole-containing compounds such as:
5-Phenyl-1H-tetrazole: Known for its use in coordination chemistry and as a ligand in the synthesis of metal complexes.
N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Used in medicinal chemistry for its biological activity.
3-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide: Investigated for its potential pharmacological properties. The uniqueness of this compound lies in its combination of the tetrazole and pyran rings, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-oxo-N-[4-(tetrazol-1-yl)phenyl]pyran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-12-6-1-9(7-21-12)13(20)15-10-2-4-11(5-3-10)18-8-14-16-17-18/h1-8H,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBGAJGPFFJQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=COC(=O)C=C2)N3C=NN=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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